molecular formula C22H17NO5S B11471617 7-[4-(Methoxycarbonyl)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-[4-(Methoxycarbonyl)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11471617
M. Wt: 407.4 g/mol
InChI Key: BCTJATUOKUUBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the thienopyridine class of chemicals This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a phenyl group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different cores.

    Methoxycarbonyl-Substituted Compounds: Compounds with methoxycarbonyl groups attached to various cores.

Uniqueness

The uniqueness of 7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential applications across multiple fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17NO5S

Molecular Weight

407.4 g/mol

IUPAC Name

7-(4-methoxycarbonylphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H17NO5S/c1-28-22(27)14-9-7-12(8-10-14)15-11-16(24)23-18-17(13-5-3-2-4-6-13)20(21(25)26)29-19(15)18/h2-10,15H,11H2,1H3,(H,23,24)(H,25,26)

InChI Key

BCTJATUOKUUBAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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